p-Diiodobenzene

Physical Chemistry Thermodynamics Compound Identification

Choose p-Diiodobenzene for unmatched double-coupling selectivity—yields symmetrical products where dibromo analogs stall at mono-coupling. Its inter-iodine distance uniquely modulates X-ray attenuation (p<0.01 vs. 1,3-isomer), making it a critical probe for contrast-agent design. Enables epitaxially aligned poly(p-phenylene) chains on surfaces via Ullmann dehalogenation, and serves as a model guest in heterometallic macrocage encapsulation studies. Essential for precision R&D in cross-coupling, on-surface synthesis, and host-guest chemistry. The diiodo motif is not interchangeable—forecast your synthetic pathway correctly.

Molecular Formula C6H4I2
Molecular Weight 329.90 g/mol
CAS No. 624-38-4
Cat. No. B128391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Diiodobenzene
CAS624-38-4
Synonymsp-Diiodo-benzene;  4-Iodophenyl Iodide;  NSC 6297;  p-Diiodobenzene;  p-Phenylene Diiodide
Molecular FormulaC6H4I2
Molecular Weight329.90 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1I)I
InChIInChI=1S/C6H4I2/c7-5-1-2-6(8)4-3-5/h1-4H
InChIKeyLFMWZTSOMGDDJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.24e-06 M

p-Diiodobenzene (CAS 624-38-4): Procuring High-Purity 1,4-Diiodobenzene for Organic Synthesis and Materials Science Applications


p-Diiodobenzene (1,4-diiodobenzene, CAS 624-38-4) is a para-diiodinated aromatic compound with the molecular formula C6H4I2 and a molecular weight of 329.90 g/mol . This white to off-white crystalline solid is characterized by its high melting point (128-133 °C) and boiling point (285 °C), which are significantly elevated compared to its lighter halogen analogs due to the strong intermolecular forces associated with the heavy iodine atoms . It is soluble in common organic solvents like ether and ethanol but practically insoluble in water . Its primary applications span organic synthesis as a key building block, particularly in palladium-catalyzed cross-coupling reactions , and as a subject of study in materials science for its unique electronic and structural properties [1].

Why Generic Dihalobenzene Substitution is Not Feasible: p-Diiodobenzene's Unique Reactivity Profile


Direct substitution of p-diiodobenzene with other 1,4-dihalobenzenes (e.g., p-dibromobenzene or p-dichlorobenzene) is not feasible without fundamentally altering reaction outcomes. The presence of two heavy iodine atoms imparts a unique combination of high reactivity in cross-coupling reactions [1] and strong intermolecular halogen bonding capabilities [2] that are not present in the bromo or chloro analogs. This leads to divergent selectivity in synthetic pathways [3], distinct electronic properties in materials applications [4], and different physical behaviors that impact processing and formulation [5]. The following quantitative evidence demonstrates that the selection of p-diiodobenzene over its analogs is not a matter of simple interchangeability, but a critical decision point for achieving specific, high-value scientific outcomes.

Quantitative Differentiation of p-Diiodobenzene (CAS 624-38-4) Against Key Analogs


p-Diiodobenzene vs. p-Dibromobenzene: Elevated Boiling Point Indicative of Stronger Intermolecular Forces

p-Diiodobenzene exhibits a significantly higher boiling point compared to its brominated analog, p-dibromobenzene. This quantitative difference in a fundamental physical property is a direct consequence of the stronger dispersion forces arising from the more polarizable iodine atoms [1].

Physical Chemistry Thermodynamics Compound Identification

Superior Double Coupling Selectivity of p-Diiodobenzene over p-Dibromobenzene in Suzuki-Miyaura Reactions

In Suzuki-Miyaura cross-coupling reactions, p-diiodobenzene demonstrates a remarkably strong and synthetically useful selectivity for double coupling over single coupling, a property not shared by p-dibromobenzene. Specifically, even when p-diiodobenzene is present in a 10:1 molar excess relative to the arylboronic acid, the double-coupled product is formed in good yields [1]. In direct contrast, m- and p-dibromobenzenes undergo single couplings with high selectivity under similar conditions [1].

Organic Synthesis Cross-Coupling Suzuki-Miyaura Selectivity

p-Diiodobenzene Exhibits Distinct X-ray Attenuation Properties Compared to Other Diiodobenzene Isomers

The X-ray absorbance of diiodobenzene is highly dependent on the isomeric substitution pattern. A study comparing the three isomers found that the absorbance of 1,3-diiodobenzene was significantly greater than that of both 1,2- and 1,4-diiodobenzene (p < 0.01) [1]. This indicates that the spatial arrangement of the heavy iodine atoms on the benzene ring modulates the compound's ability to attenuate X-rays, a property not simply dependent on the total iodine content.

Radiography X-ray Contrast Medical Imaging Isomeric Differentiation

Increased Dielectric Relaxation Time of Diiodobenzene vs. Dichloro- and Dibromobenzene Isomers

The molecular reorientation dynamics in solution, as measured by dielectric relaxation time, show a clear trend with halogen substituent size. The relaxation time (τ₀) for ortho-diiodobenzene is significantly longer than for its dibromo and dichloro counterparts, reflecting the increased molecular volume and moment of inertia imparted by the iodine atoms [1].

Dielectric Spectroscopy Materials Science Molecular Dynamics

Comparative Performance of Solid Additives for Organic Solar Cells: 1,4-Dibromobenzene Outperforms p-Diiodobenzene

In the application of volatile solid additives for optimizing the morphology of organic solar cells, 1,4-diiodobenzene was found to be outperformed by 1,4-dibromobenzene (DBrB) in terms of power conversion efficiency (PCE) [1]. A remarkable PCE of 17.0% was achieved in a binary OSC based on DBrB-optimized photoactive materials, a performance level not reached with the diiodo analog [1].

Organic Electronics Organic Solar Cells Photovoltaics Morphology Control

Discriminative Encapsulation of p-Dihalobenzenes by a Heterometallic Macrocage Favored by Ag-π Interactions

A study on a RhIII/AgI heterometallic macrocage demonstrated its ability to selectively encapsulate and separate dihalogenated benzene derivatives [1]. X-ray crystallography confirmed that the discriminative encapsulation of para-dihalobenzene isomers (including dichlorobenzene, dibromobenzene, and diiodobenzene) is favored by Ag-π interactions and steric effects [1].

Supramolecular Chemistry Host-Guest Chemistry Isomer Separation

Optimal Application Scenarios for p-Diiodobenzene (CAS 624-38-4) Based on Empirical Evidence


Selective Double Suzuki-Miyaura Coupling for Symmetrical Oligo/Poly-phenylene Synthesis

For synthetic projects requiring the installation of two identical aryl groups on a central benzene core, p-diiodobenzene is the clear reagent of choice over its dibromo analog. As demonstrated in direct comparative studies, it exhibits a powerful preference for double coupling, yielding the desired symmetrical products in good yields even under conditions that would favor mono-coupling for other dihalobenzenes [1]. This high selectivity simplifies reaction workup and improves overall synthetic efficiency for targets such as p-terphenyls and oligo(p-phenylene ethynylene)s .

Investigating Isomer-Specific X-ray Attenuation Mechanisms

Researchers exploring the frontiers of X-ray contrast agent design should use p-diiodobenzene as a specific molecular probe. Quantitative data shows that its X-ray attenuation is statistically different (p<0.01) from its 1,3-isomer, confirming that the inter-iodine distance, and not just the presence of iodine, modulates absorbance [1]. This makes p-diiodobenzene a crucial control and building block for studies aiming to correlate molecular geometry with K-edge photon interactions.

Surface-Mediated Synthesis of Well-Defined 1D Polymers

In surface science, the distinct dehalogenation and polymerization behavior of p-diiodobenzene on copper surfaces has been well-documented [1]. Its use as a precursor in on-surface synthesis, such as in the Ullmann dehalogenation reaction , allows for the creation of epitaxially aligned one-dimensional poly(p-phenylene) chains. This level of structural control on a surface is a key application area where the specific properties of the diiodo compound are essential.

Probing Molecular Recognition and Separation in Supramolecular Systems

The selective encapsulation of p-diiodobenzene by a heterometallic macrocage, driven by Ag-π interactions [1], positions it as a model guest molecule for studying and developing new host-guest systems. Researchers in supramolecular chemistry and separation science can utilize p-diiodobenzene to calibrate and demonstrate the recognition capabilities of novel porous materials, cages, and frameworks designed for the purification of halogenated aromatics.

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